1-Isothiocyanato-8-(methylthio)octane
Overview
Description
Synthetic analogue of erucin. Isothiocyanate. Anticancer agent.
1-Isothiocyanato-8-(methylthio)octane, also known as 8-(methylsulfanyl)octylisothiocyanate, belongs to the class of organic compounds known as isothiocyanates. These are organic compounds containing the isothiocyanate group, an isocyanate analogue with the general formula RN=C=S. This compound is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, this compound is primarily located in the membrane (predicted from logP). This compound can be biosynthesized from octane. Outside of the human body, this compound can be found in brassicas. This makes this compound a potential biomarker for the consumption of this food product.
8-(methylthio)octylisothiocyanate is an isothiocyanate that is octane in which two of the terminal methyl hydrogens at positions 1 and 8 have been replaced by isothiocyanato and methylsulfanyl groups. It has a role as an Arabidopsis thaliana metabolite. It is an isothiocyanate and a methyl sulfide. It derives from a hydride of an octane.
Scientific Research Applications
Glucosinolate Hydrolysis Products
1-Isothiocyanato-8-(methylthio)octane is closely related to various glucosinolate hydrolysis products. These compounds, including isothiocyanates like 1-isothiocyanato-6-(methylthio)hexane, have been studied for their potential use in organic synthesis and biological activities. The extraction and purification methods from plant sources like the Brassicaceae and Limnanthaceae families offer insights into their applications in both synthetic and natural product chemistry (Vaughn & Berhow, 2004).
Synthesis of Sulfur Derivatives
The synthesis of sulfur derivatives related to natural products includes compounds like this compound. These derivatives are synthesized through processes like click hydrothiolation, demonstrating their importance in developing new chemical entities and understanding their interactions in various biological systems (Schmidt et al., 2018).
Cancer Research and Chemoprevention
Isothiocyanate analogs, including this compound, have been studied for their potential role in cancer chemoprevention. Research focused on how these compounds interact with cellular mechanisms, such as the inhibition of the AP-1 activity in keratinocytes, which plays a key role in UV-induced non-melanoma skin cancer. These studies highlight the therapeutic potential of isothiocyanates in preventing skin cancer (Dickinson et al., 2011).
Fuel and Energy Research
In the field of energy and fuels, compounds like this compound are studied for their role in producing high-octane gasoline. Research in this area focuses on blending different components, including isothiocyanates, to enhance the quality and performance of fuels (Abdellatief et al., 2020).
Properties
IUPAC Name |
1-isothiocyanato-8-methylsulfanyloctane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NS2/c1-13-9-7-5-3-2-4-6-8-11-10-12/h2-9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BFBMDZOSZQDEKW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCCCCCCCCN=C=S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NS2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701285878 | |
Record name | 1-Isothiocyanato-8-(methylthio)octane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701285878 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4430-41-5 | |
Record name | 1-Isothiocyanato-8-(methylthio)octane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4430-41-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Isothiocyanato-8-(methylthio)octane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701285878 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-Isothiocyanato-8-methylsulfanyloctane | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YBD9CH2886 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | 1-Isothiocyanato-8-(methylthio)octane | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0038447 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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